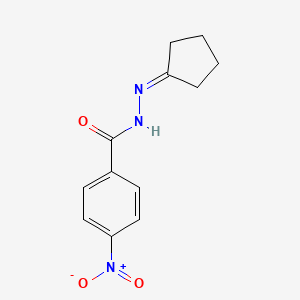![molecular formula C31H28N4O5 B14950761 2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of benzamido and methoxybenzoyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzamido derivatives with methoxybenzoyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound shares structural similarities and has been studied for its potential as a kinase inhibitor.
2-(Benzamido)benzohydrazide: Another related compound that has been evaluated for its enzyme inhibition and antioxidant properties.
Uniqueness
What sets 2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C31H28N4O5 |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
2-benzamido-N-[1-[2-(4-methoxybenzoyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C31H28N4O5/c1-40-24-18-16-23(17-19-24)29(37)34-35-31(39)27(20-21-10-4-2-5-11-21)33-30(38)25-14-8-9-15-26(25)32-28(36)22-12-6-3-7-13-22/h2-19,27H,20H2,1H3,(H,32,36)(H,33,38)(H,34,37)(H,35,39) |
Clé InChI |
QVRZZNOCDVZICU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium](/img/structure/B14950679.png)
![(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)

![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)

![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14950726.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950733.png)
![(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)

![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)

